molecular formula C8H11ClN2 B15387462 2-(3-Chloropyridin-2-yl)propan-2-amine

2-(3-Chloropyridin-2-yl)propan-2-amine

Cat. No.: B15387462
M. Wt: 170.64 g/mol
InChI Key: ZZFBLQKKXWVXCP-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)propan-2-amine is a substituted pyridine derivative featuring a propan-2-amine group attached to a 3-chloropyridin-2-yl moiety.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)propan-2-amine

InChI

InChI=1S/C8H11ClN2/c1-8(2,10)7-6(9)4-3-5-11-7/h3-5H,10H2,1-2H3

InChI Key

ZZFBLQKKXWVXCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents on Pyridine Amine Type Key Features
2-(3-Chloropyridin-2-yl)propan-2-amine C8H10ClN2 169.63 g/mol 3-Cl Tertiary (propan-2-amine) Chlorine at pyridine 3-position; tertiary amine enhances steric bulk.
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine C9H13ClN2 184.67 g/mol 6-Cl Primary (propan-1-amine) Chlorine at pyridine 6-position; methyl group increases hydrophobicity.
3-Chloro-N-cyclopropylpyridin-2-amine C8H9ClN2 168.62 g/mol 3-Cl Secondary (cyclopropylamine) Cyclopropyl group introduces ring strain; secondary amine reduces basicity.
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine C9H11F3N2 204.19 g/mol 6-CF3 Tertiary (propan-2-amine) Trifluoromethyl group enhances electron-withdrawing effects and lipophilicity.
Chlorphenamine impurity C C15H17ClN2 260.76 g/mol None (4-Cl-phenyl + pyridin-2-yl) Secondary (propan-1-amine) Bulky aromatic substituents; lower solubility due to planar structure.

Key Observations :

  • Substituent Position : The position of chlorine on the pyridine ring (e.g., 3-Cl vs. 6-Cl) significantly alters electronic distribution and steric interactions. For example, 3-Cl derivatives may exhibit stronger hydrogen bonding due to proximity to the amine group .
  • Amine Type : Tertiary amines (propan-2-amine) generally exhibit lower solubility in water compared to primary or secondary amines, as seen in the trifluoromethyl analog .
  • Functional Groups : Electron-withdrawing groups (e.g., CF3) increase lipophilicity and metabolic stability, whereas bulky substituents (e.g., cyclopropyl) may reduce receptor binding efficiency .

Crystallographic and Intermolecular Interactions

  • Target Compound : Likely forms intermolecular hydrogen bonds via the amine group and Cl⋯Cl interactions (3.278 Å, as in ), influencing crystal packing and solubility.
  • Analog Comparison :
    • 3-Chloropyridin-2-amine () : Forms cyclic dimers via N–H⋯N hydrogen bonds.
    • Trifluoromethyl Analog () : CF3 groups may disrupt hydrogen bonding, reducing crystallinity but enhancing membrane permeability.

Q & A

Q. What are the standard synthetic routes for 2-(3-Chloropyridin-2-yl)propan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted pyridine precursors and propan-2-amine derivatives. A two-step approach is common:

Halogenation : Introduce the chlorine substituent at the 3-position of pyridine via electrophilic aromatic substitution using Cl2 or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., AlCl3).

Amination : React 3-chloropyridine with propan-2-amine under nucleophilic substitution (SNAr) conditions. Optimize temperature (80–120°C), solvent (DMF or THF), and base (K2CO3) to enhance yield .

  • Validation : Monitor intermediates via TLC and characterize final products using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).

Q. How can crystallographic characterization resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.

Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

Refinement : Use SHELXL (for small molecules) or OLEX2 (for workflow integration) to refine hydrogen bonding and Cl···Cl interactions .

  • Critical Parameters : Check R-factor (<0.05) and data-to-parameter ratio (>10) to ensure reliability.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered hydrogen bonding networks?

  • Methodological Answer : Discrepancies often arise from dynamic hydrogen bonds or solvent inclusion. Strategies include:
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains.
  • Hydrogen Bond Validation : Compare experimental bond lengths (e.g., N–H···N = 2.8–3.0 Å) with literature values. For example, shows centrosymmetric dimers via N–H···N interactions (3.278 Å) .
  • Complementary Techniques : Pair SCXRD with DFT calculations (e.g., Gaussian) to predict stable conformers .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer : SAR studies require:

Targeted Modifications : Synthesize analogs (e.g., replacing Cl with F or altering the amine group) to assess electronic/steric effects.

Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors/enzymes.

Computational Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., GPCRs or kinases) .

  • Case Study : highlights how substituents like thiophene rings engage in π-π interactions, influencing activity .

Q. How can synthetic impurities or by-products be identified and mitigated during scale-up?

  • Methodological Answer : Impurities often stem from incomplete halogenation or amine oxidation. Mitigation steps:
  • Analytical Monitoring : Use HPLC-MS to detect by-products (e.g., identifies a pyrazolidine by-product during synthesis) .
  • Process Optimization : Implement flow chemistry (continuous reactors) to enhance mixing and reduce side reactions .
  • Purification : Employ preparative HPLC or recrystallization (ethanol/water) to isolate the target compound.

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer : Use quantum mechanics (QM) and molecular dynamics (MD):
  • LogP Calculation : Employ ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
  • pKa Prediction : SPARC or MarvinSuite models the basicity of the amine group (expected pKa ~9–10).
  • Solubility : COSMO-RS predicts solubility in aqueous/organic solvents, guiding formulation studies .

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